molecular formula C12H15N3O B2649485 N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine CAS No. 2034296-53-0

N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B2649485
CAS No.: 2034296-53-0
M. Wt: 217.272
InChI Key: HUPJZLKBADNCIT-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a furan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the pyrazolo[1,5-a]pyridine core with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazolo[1,5-a]pyridine core can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Reduced pyrazolo[1,5-a]pyridine derivatives.

    Substitution: N-substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-pyrazolo[1,5-a]pyridine: Lacks the amine group, which may affect its reactivity and biological activity.

    N-[(furan-2-yl)methyl]-imidazo[1,5-a]pyridine: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.

Uniqueness

N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine is unique due to its specific combination of a furan-2-ylmethyl group and a pyrazolo[1,5-a]pyridine core with an amine substituent. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-12(16-7-1)9-13-10-4-6-15-11(8-10)3-5-14-15/h1-3,5,7,10,13H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJZLKBADNCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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